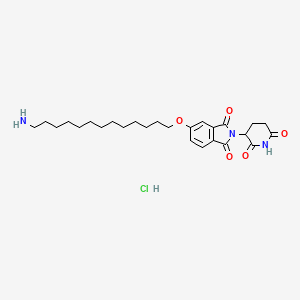

Thalidomide-5-O-C13-NH2 (hydrochloride)

Descripción

BenchChem offers high-quality Thalidomide-5-O-C13-NH2 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-5-O-C13-NH2 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C26H38ClN3O5 |

|---|---|

Peso molecular |

508.0 g/mol |

Nombre IUPAC |

5-(13-aminotridecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C26H37N3O5.ClH/c27-16-10-8-6-4-2-1-3-5-7-9-11-17-34-19-12-13-20-21(18-19)26(33)29(25(20)32)22-14-15-23(30)28-24(22)31;/h12-13,18,22H,1-11,14-17,27H2,(H,28,30,31);1H |

Clave InChI |

OKOWXHFKZIMFFM-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCCCN.Cl |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: Thalidomide-5-O-C13-NH2 (HCl) in PROTAC Design

The following technical guide details the mechanism, application, and experimental protocols for Thalidomide-5-O-C13-NH2 (hydrochloride) . This document is structured for researchers utilizing this compound as a critical intermediate (E3 ligase ligand-linker conjugate) in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Core Identity & Chemical Architecture

Thalidomide-5-O-C13-NH2 (hydrochloride) is a functionalized derivative of thalidomide designed exclusively as a "warhead-linker" module for PROTAC synthesis. It bridges the Cereblon (CRBN) E3 ligase and a Target Protein of Interest (POI).[1][2]

Chemical Structure Analysis[3]

-

Warhead (CRBN Ligand): 5-hydroxythalidomide. The glutarimide ring remains intact to preserve binding affinity for the tri-tryptophan pocket of CRBN.

-

Exit Vector (5-O-): The ether linkage at the 5-position of the phthalimide ring directs the linker away from the CRBN binding interface, minimizing steric clashes that could compromise binary affinity.

-

Linker (C13 Alkyl): A 13-carbon linear alkyl chain. This hydrophobic spacer (~16–18 Å extended length) provides significant reach, enabling the recruitment of POIs with deeply buried binding pockets or requiring substantial separation from the E3 ligase to adopt a stable ternary complex.

-

Functional Handle (-NH2): A primary amine supplied as a hydrochloride salt to enhance stability and water solubility prior to conjugation. It is designed to react with carboxylic acid-functionalized POI ligands via amide coupling.

| Property | Specification | Impact on Experiment |

| Molecular Role | E3 Ligase Ligand-Linker | Pre-assembled module reduces synthetic steps. |

| Linker Type | Alkyl (Hydrophobic) | High cell permeability; requires organic co-solvents (DMSO/DMF) during synthesis. |

| Salt Form | Hydrochloride (HCl) | Prevents oxidation of the amine; improves shelf-life. |

| Linker Length | ~13 Carbon atoms | Optimized for "long-reach" targets; may induce unique ternary geometries compared to PEG linkers. |

Mechanism of Action (MoA)

The mechanism of Thalidomide-5-O-C13-NH2 is bipartite: it must first function as a chemical reagent to form a PROTAC, and subsequently, the resulting PROTAC executes the biological degradation.

Biological Mechanism: Induced Proximity

Once conjugated to a POI ligand, the moiety operates via the Ubiquitin-Proteasome System (UPS) .[1]

-

Binary Binding (CRBN): The glutarimide face of the thalidomide moiety intercalates into the CRBN surface (specifically interacting with Trp380, Trp386, and Trp400).

-

Binary Binding (POI): The ligand domain (conjugated to the -NH2) binds the target protein.

-

Ternary Complex Formation: The C13 linker acts as a flexible tether, allowing CRBN and the POI to come into proximity. The hydrophobicity of the alkyl chain can sometimes facilitate "sticky" interactions with protein surfaces, stabilizing the ternary complex (cooperativity,

). -

Ubiquitination: The CRL4-CRBN E3 ligase complex recruits E2 ubiquitin-conjugating enzymes, transferring ubiquitin to surface lysines on the POI.

-

Degradation: Poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.

Visualization of Signaling Pathway

The following diagram illustrates the flow from chemical conjugation to biological degradation.

Figure 1: From synthesis to degradation. The C13 linker facilitates the formation of the Ternary Complex, the rate-limiting step in PROTAC efficacy.

Experimental Protocols

Reconstitution & Storage

The C13 alkyl chain renders this molecule significantly more hydrophobic than PEG-based linkers. Proper handling is critical to prevent precipitation.

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred solvent. Avoid water or aqueous buffers for stock preparation.

-

Concentration: Prepare stock solutions at 10–50 mM.

-

Storage: Aliquot immediately into single-use vials. Store at -80°C.

-

Self-Validating Check: Upon thawing, vortex for 30 seconds and centrifuge. If a pellet is visible, the compound has aggregated; sonicate at 40°C to redissolve.

-

Conjugation Protocol (Amide Coupling)

This protocol describes coupling Thalidomide-5-O-C13-NH2 (HCl) to a POI ligand containing a carboxylic acid (-COOH).

Reagents:

-

POI Ligand-COOH (1.0 eq)

-

Thalidomide-5-O-C13-NH2 HCl (1.0 – 1.2 eq)

-

HATU (1.2 eq) or EDC/NHS

-

DIPEA (N,N-Diisopropylethylamine) (3.0 – 5.0 eq)

-

Solvent: DMF (N,N-Dimethylformamide), Anhydrous.

Step-by-Step Workflow:

-

Activation: Dissolve the POI Ligand-COOH in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

-

Why: Pre-activation minimizes side reactions with the thalidomide glutarimide ring (which is sensitive to base hydrolysis).

-

-

Coupling: Add Thalidomide-5-O-C13-NH2 HCl (dissolved in minimal DMF) to the reaction mixture. Add remaining DIPEA (to neutralize the HCl salt and maintain basicity for the amine).

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

-

Target Mass: Mass(Ligand) + Mass(Thal-Linker) - Mass(H2O).

-

-

Quenching: Dilute with water/acetonitrile (1:1) containing 0.1% Formic Acid.

-

Purification: Purify via Reverse-Phase HPLC (C18 column).

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid). The C13 chain will cause the product to elute late (high organic percentage).

-

Validation: CRBN Binding Assay (TR-FRET)

Before testing cellular degradation, verify that the C13 linker has not disrupted CRBN binding.

-

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Tracer: Thalidomide-Red (fluorophore conjugate).

-

Protein: CRBN-DDB1 complex (His-tagged) + Anti-His-Tb (Terbium cryptate donor).

-

Procedure:

-

Incubate CRBN complex with the synthesized PROTAC (serial dilution) and Thalidomide-Red tracer.

-

If the PROTAC binds CRBN, it displaces the tracer, reducing the FRET signal (665 nm / 620 nm ratio).

-

Success Criteria: IC50 should be within 5-fold of the parent Thalidomide (< 5 µM typically).

-

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Coupling | Hydrolysis of Thalidomide ring | Reduce DIPEA equivalents; ensure DMF is anhydrous; keep reaction time < 4 hours. |

| Product Precipitation | C13 Hydrophobicity | Use a co-solvent system (DMF/DCM) or increase temperature to 35°C during coupling. |

| No Degradation in Cells | "Hook Effect" or Permeability | Perform a concentration-response curve. High concentrations (>10 µM) often inhibit ternary complex formation (Hook Effect). |

| Poor Solubility in Media | High LogP (Lipophilicity) | Formulate the final PROTAC as a mesylate or hydrochloride salt before biological testing. |

References

-

Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350.

-

Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376-1381.

-

Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611-617.

-

MedChemExpress. "Thalidomide-5-O-C13-NH2 hydrochloride Product Information." MedChemExpress. (Referenced for chemical identity and salt form confirmation).

-

Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809.

Sources

Technical Deep Dive: Thalidomide-5-O-C13-NH2 (HCl) in PROTAC Development

This technical guide details the structural properties, mechanistic role, and experimental application of Thalidomide-5-O-C13-NH2 (hydrochloride) in the development of Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

Thalidomide-5-O-C13-NH2 (hydrochloride) is a specialized, "ready-to-conjugate" E3 ligase ligand-linker construct. It combines the Cereblon (CRBN)-recruiting moiety of thalidomide with a long, hydrophobic tridecyl (C13) alkyl linker terminated by a primary amine.

This molecule is a critical tool in Linkerology —the systematic optimization of linker length and composition—allowing researchers to probe the spatial requirements for forming a productive Ternary Complex (POI:PROTAC:E3 Ligase) when the target protein's binding pocket is deeply buried or requires a significant "reach" from the E3 ligase interface.

| Key Parameter | Technical Specification |

| Ligand Class | Cereblon (CRBN) E3 Ligase Recruiter |

| Core Scaffold | Thalidomide (Phthalimide-glutarimide) |

| Exit Vector | 5-position (Phthalimide ring) via Ether (-O-) linkage |

| Linker Composition | C13 Alkyl Chain (Tridecyl, |

| Reactive Handle | Primary Amine ( |

| Salt Form | Hydrochloride (HCl) for enhanced aqueous solubility |

| Primary Application | Synthesis of PROTACs via Amide Coupling |

Chemical Architecture & Mechanistic Rationale

The "Plug-and-Play" Modular Design

Thalidomide-5-O-C13-NH2 is designed to simplify PROTAC synthesis by pre-assembling the E3 ligand and linker. This leaves the researcher with a single synthetic step: conjugating the Target Protein (POI) ligand.

Figure 1: Modular architecture of Thalidomide-5-O-C13-NH2.[1][2][3][4][5][6] The 5-position oxygen provides a solvent-exposed exit vector, preventing the linker from interfering with CRBN binding.

Why the C13 Linker? (Linkerology)

Standard PROTAC linkers typically range from 4 to 12 atoms (PEG2-PEG4 or C4-C8). A C13 alkyl linker is significantly longer and more hydrophobic. Its specific utility includes:

-

Reaching Buried Pockets: If the ligand binding site on the POI is deep within the protein structure, short linkers may cause steric clashes between the E3 ligase and the POI surface. The C13 chain acts as a "snorkel," allowing the warhead to reach the deep pocket while keeping the E3 ligase at a safe distance.

-

Inducing Non-Canonical Interfaces: Sometimes, a longer linker allows the POI and E3 ligase to "wrap" around each other or adopt a specific orientation that a shorter linker would constrain (the "Goldilocks zone" of ternary complex formation).

-

Permeability Modulation: Unlike PEG linkers, which are hydrophilic, the C13 alkyl chain increases lipophilicity (logP). This can enhance cell membrane permeability for PROTACs that are otherwise too polar.

Experimental Protocol: PROTAC Synthesis

The primary utility of this compound is in amide coupling reactions with a POI ligand containing a carboxylic acid (

Materials Required

-

Amine Component: Thalidomide-5-O-C13-NH2 (HCl)[7][8][1][2][4][9][10]

-

Acid Component: POI Ligand-COOH

-

Coupling Agents: HATU or EDC/NHS

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Anhydrous) or DMSO

Step-by-Step Synthesis Workflow

-

Activation:

-

Dissolve the POI Ligand-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir at Room Temperature (RT) for 15 minutes to activate the acid.

-

-

Conjugation:

-

Add Thalidomide-5-O-C13-NH2 (HCl) (1.0 - 1.2 eq) directly to the reaction mixture.

-

Note: Ensure sufficient base (DIPEA) is present to neutralize the HCl salt and liberate the free amine.

-

Stir at RT for 2–16 hours. Monitor reaction progress via LC-MS (Look for mass shift:

).

-

-

Work-up & Purification:

-

Dilute with water/acetonitrile.

-

Purify via Reverse-Phase Preparative HPLC (C18 column).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

-

Lyophilize fractions to obtain the final PROTAC powder.

-

Figure 2: Standard amide coupling workflow for synthesizing PROTACs using Thalidomide-5-O-C13-NH2.

Quality Control & Validation

Before biological testing, the synthesized PROTAC must be validated.

| Assay | Purpose | Acceptance Criteria |

| LC-MS | Identity Verification | Observed Mass ( |

| 1H NMR | Structural Integrity | Confirm presence of Thalidomide aromatic protons (7.0–8.0 ppm) and the distinct alkyl chain envelope (1.2–1.6 ppm). |

| CRBN Binding | Functional Validation | Competitive binding assay (e.g., TR-FRET) to ensure the C13 linker did not disrupt CRBN affinity. |

References

- Chamberlain, P.P., et al. (2014).Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.Nature Structural & Molecular Biology, 21, 803–809. (Structural basis for 5-position substitution).

- Cyrus, K., et al. (2011).Impact of linker length on the activity of PROTACs.Molecular BioSystems, 7(2), 359-364.

Sources

- 1. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.com]

- 2. 100929-90-6|(S)-1-(2-Aminoacetyl)-N-(4-methoxy-2-naphthoyl)pyrrolidine-2-carboxamide hydrochloride|BLD Pharm [bldpharm.com]

- 3. Thalidomide-5-O-C13-NH2 hydrochloride [chembk.com]

- 4. chembk.com [chembk.com]

- 5. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 7. Thalidomide-5-O-C13-NH2 hydrochloride | E3连接酶配体 | MCE [medchemexpress.cn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.cn]

- 10. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.cn]

Synthesis and chemical properties of Thalidomide-5-O-C13-NH2 (hydrochloride)

The following technical guide details the synthesis, chemical properties, and application of Thalidomide-5-O-C13-NH2 (hydrochloride) , a high-value E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).

Synthesis, Characterization, and PROTAC Utility

Executive Summary

Thalidomide-5-O-C13-NH2 (hydrochloride) is a functionalized derivative of the immunomodulatory drug thalidomide. It serves as a critical building block in targeted protein degradation (TPD). Structurally, it consists of a Cereblon (CRBN)-binding thalidomide core , modified at the 5-position of the phthalimide ring with a 13-carbon alkyl ether linker terminating in a primary amine.

This specific architecture allows researchers to conjugate the molecule to a ligand targeting a protein of interest (POI), creating a PROTAC. The "5-O" exit vector is strategically chosen to minimize steric clashes within the CRBN binding pocket, while the long hydrophobic C13 spacer provides extended reach for targeting surface-exposed lysine residues or distant binding pockets on large protein complexes.

Chemical Profile & Properties[1][2][3][4][5]

The following data summarizes the physicochemical characteristics critical for experimental planning.

| Property | Specification |

| Chemical Name | 5-((13-aminotridecyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |

| Molecular Formula | |

| Molecular Weight | ~508.05 g/mol (Free base: ~471.6 g/mol ) |

| Solubility | Soluble in DMSO (>50 mg/mL), DMF.[1][2][3][4] Poor water solubility (improved by HCl salt form but limited by C13 chain). |

| Appearance | White to off-white solid. |

| Storage | -20°C, desiccated. Highly hygroscopic in HCl form. |

| Stability | Critical: The glutarimide ring is susceptible to hydrolysis in aqueous basic conditions (pH > 7.5). |

Retrosynthetic Analysis

The synthesis is best approached via a convergent strategy , assembling the linker and the thalidomide core separately before the final coupling. This avoids exposing the sensitive glutarimide ring to harsh linker-synthesis conditions.

Key Disconnections:

-

Ether Linkage: Formed between 5-hydroxythalidomide and a protected amino-alkyl halide.

-

Thalidomide Core: Derived from 4-hydroxyphthalic anhydride and 3-aminopiperidine-2,6-dione.

Figure 1: Retrosynthetic pathway isolating the sensitive thalidomide core from linker generation.

Detailed Synthesis Protocol

Phase 1: Preparation of 5-Hydroxythalidomide

Note: While 4-hydroxythalidomide is common, the 5-hydroxy isomer provides a distinct exit vector. It is synthesized from 4-hydroxyphthalic anhydride.

-

Reagents: 4-Hydroxyphthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), Pyridine (solvent/base).

-

Procedure:

-

Dissolve 4-hydroxyphthalic anhydride and 3-aminopiperidine-2,6-dione HCl in anhydrous pyridine (10 mL/g).

-

Reflux the mixture at 110°C for 12–16 hours under nitrogen.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove most pyridine.

-

Purification: Triturate the residue with water or dilute HCl to remove residual pyridine salts. Filter the solid.[5] Recrystallize from ethanol/water or purify via flash chromatography (DCM/MeOH) to yield 5-hydroxythalidomide.

-

Validation: 1H NMR should show the phenolic proton and the characteristic glutarimide methine signal (~5.1 ppm).

-

Phase 2: Linker Synthesis (N-Boc-13-bromotridecylamine)

If not commercially available, synthesize from 13-bromo-1-tridecanol.

-

Step A (Mesylation): React 13-bromo-1-tridecanol with MsCl/TEA to form the mesylate.

-

Step B (Azidation): React mesylate with NaN3 in DMF to form 1-azido-13-bromotridecane.

-

Step C (Staudinger Reduction/Protection): Reduce azide with

/

Phase 3: Coupling (Ether Formation)

Critical Step: Use mild base to prevent glutarimide ring opening.

-

Reagents: 5-Hydroxythalidomide (1.0 eq), N-Boc-13-bromotridecylamine (1.2 eq), Potassium Carbonate (

, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst). -

Solvent: Anhydrous DMF.

-

Protocol:

-

Suspend 5-hydroxythalidomide and

in DMF under inert atmosphere ( -

Stir at room temperature for 30 mins to deprotonate the phenol.

-

Add N-Boc-13-bromotridecylamine and KI.

-

Heat to 50–60°C for 12–18 hours. Do not exceed 80°C to avoid glutarimide degradation.

-

Monitoring: Check LC-MS for the disappearance of the phenol (M-H 273) and appearance of the product mass.

-

Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Phase 4: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Protocol:

-

Dissolve the Boc-protected intermediate in minimal DCM.

-

Add 4M HCl in Dioxane (10 eq) at 0°C.

-

Stir at room temperature for 1–2 hours. The product often precipitates as the HCl salt.

-

Isolation: Dilute with diethyl ether to complete precipitation. Filter the solid under

(hygroscopic!). Wash with ether. -

Drying: Lyophilize or vacuum dry to yield Thalidomide-5-O-C13-NH2 hydrochloride .

-

Quality Control & Analytical Validation

A self-validating protocol requires confirmation of three structural zones: the glutarimide ring, the linker, and the salt form.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (DMSO-d6) | Imide NH : Confirms glutarimide ring integrity (critical). | |

| Aromatic : 1,2,4-substitution pattern of the phthalimide ring. | ||

| Alkyl Chain : Confirms C13 linker length. | ||

| LC-MS | Mass of free base. | |

| HPLC | Purity > 95% | Retention time will be high due to hydrophobic C13 chain. |

Application: PROTAC Design Logic

Thalidomide-5-O-C13-NH2 is designed for "Linkerology" optimization. The choice of a C13 alkyl chain (approx. 15–18 Å extended length) versus a PEG chain affects the physicochemical properties of the final PROTAC.

-

Hydrophobicity: The C13 alkyl chain increases lipophilicity (

), potentially improving cell permeability compared to PEG linkers, but reducing aqueous solubility. -

Conformation: Alkyl chains are more rigid/linear than PEGs, which can constrain the ternary complex into a specific geometry, potentially enhancing cooperativity between the E3 ligase and the target protein.

Figure 2: The structural role of the C13 linker in bridging Cereblon and the Protein of Interest.

References

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. Link

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809. Link

- Miyazaki, Y., et al. (2020). Synthesis and Evaluation of 5-Hydroxythalidomide Derivatives as Cereblon Ligands. Chemical & Pharmaceutical Bulletin, 68(4).

-

MedChemExpress. Thalidomide-5-O-C13-NH2 hydrochloride Product Datasheet. Link

- Bartlett, D. W., & Gilbert, A. M. (2022). Linkerology in PROTAC design: The role of linker length and composition. Journal of Medicinal Chemistry. (General reference for alkyl vs PEG linkers).

Sources

- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

Thalidomide-5-O-C13-NH2 (hydrochloride) as a cereblon E3 ligase ligand

This is an in-depth technical guide on the application of Thalidomide-5-O-C13-NH2 (hydrochloride) in Targeted Protein Degradation (TPD).

Executive Summary

Thalidomide-5-O-C13-NH2 (hydrochloride) is a specialized, pre-functionalized E3 ligase ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It combines the Cereblon (CRBN)-recruiting moiety of thalidomide with a long, hydrophobic tridecyl (C13) alkyl linker terminating in a primary amine.

This building block is critical for "linkerology"—the optimization of linker length and composition—allowing researchers to span significant distances between the E3 ligase and the Protein of Interest (POI) or to access deep binding pockets where shorter or more hydrophilic (PEG-based) linkers fail.

Chemical Architecture & Properties[2][3][4]

Structural Analysis

The molecule consists of three distinct functional domains, each serving a specific role in the ternary complex formation.

| Domain | Component | Function | Mechanistic Insight |

| Warhead | Thalidomide | CRBN Binder | Binds the tri-tryptophan pocket of CRBN. The glutarimide ring is essential for hydrogen bonding with CRBN. |

| Attachment | 5-O-Substitution | Exit Vector | The C5 position of the phthalimide ring faces the solvent, minimizing steric clash with the CRBN surface, preserving binding affinity ( |

| Linker | C13 Alkyl Chain | Spacer | A 13-carbon hydrophobic chain. Unlike PEG linkers, this semi-rigid alkyl chain induces different conformational constraints and permeability profiles. |

| Handle | Primary Amine (-NH | Conjugation Site | A reactive nucleophile ready for amide coupling with carboxylic acid-functionalized POI ligands. |

Physicochemical Implications[3]

-

Hydrophobicity: The C13 alkyl chain significantly increases the logP of the final PROTAC. While this enhances passive membrane permeability, it requires careful formulation (e.g., DMSO/Tween80) for biological assays.

-

Solubility: Supplied as a hydrochloride salt to improve stability and shelf-life solubility. However, once conjugated, the final PROTAC will be highly lipophilic.

-

Linker Length: The ~15-18 Å extension provided by the C13 chain is suitable for "reaching" surface lysines on large POIs or overcoming steric hindrance in bulky ternary complexes.

Mechanism of Action: The Ternary Complex

The efficacy of a PROTAC built with this ligand relies on the formation of a productive Ternary Complex (POI-PROTAC-CRBN).

Pathway Visualization

The following diagram illustrates the sequential mechanism from binding to degradation.

Figure 1: The catalytic cycle of PROTAC-mediated degradation. The Thalidomide-5-O-C13-NH2 moiety anchors the CRBN complex.[2][3][4][5]

Experimental Workflow: Synthesis & Validation

Synthesis Protocol (Amide Coupling)

Objective: Conjugate Thalidomide-5-O-C13-NH2 (Amine) to a POI Ligand (Carboxylic Acid).

Reagents:

-

Amine: Thalidomide-5-O-C13-NH2 HCl (1.0 eq)

-

Acid: POI Ligand-COOH (1.0 - 1.2 eq)

-

Coupling Agent: HATU (1.2 eq) or PyBOP

-

Base: DIPEA (3.0 - 5.0 eq) to neutralize the HCl salt and activate the reaction.

-

Solvent: Anhydrous DMF or DMSO.

Step-by-Step Procedure:

-

Activation: Dissolve POI Ligand-COOH and HATU in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes at Room Temperature (RT) to form the activated ester.

-

Coupling: Add Thalidomide-5-O-C13-NH2 HCl to the reaction vessel. Add remaining DIPEA (2.0 eq) to ensure the amine is free-based.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for mass shift:

). -

Work-up:

-

Option A (Precipitation): Add cold water/ether. If precipitate forms, centrifuge and wash.

-

Option B (Extraction): Dilute with EtOAc, wash with brine/water (Note: Long alkyl chains may cause emulsions).

-

-

Purification: Reverse-phase Preparative HPLC. Use a C18 column with a gradient of Water/Acetonitrile (+0.1% Formic Acid). Note: Due to the C13 chain, the product will elute at high organic percentages.

Synthesis Workflow Diagram

Figure 2: Chemical conjugation workflow. Critical step: High % ACN required for purification due to C13 hydrophobicity.

Validation & Troubleshooting

Solubility & Formulation (Critical)

The C13 linker makes the final compound prone to precipitation in aqueous media.

-

Stock Solution: Dissolve in 100% DMSO (target 10-20 mM).

-

Assay Buffer: Do not add directly to PBS. Use an intermediate dilution step or a carrier.[6]

-

In Vivo Formulation:

Biological Validation Steps

-

CRBN Binding (TR-FRET): Verify that the C13 linker modification at the 5-position does not sterically hinder CRBN binding. Use a competition assay against a fluorescent thalidomide tracer.

-

Degradation Assay (Western Blot): Treat cells (e.g., HeLa, HEK293) with increasing concentrations (0.1 nM – 10

).-

Hook Effect Check: High concentrations of PROTAC may form binary complexes (blocking degradation). The C13 linker can exacerbate this due to slower off-rates.

-

-

Control: Use Thalidomide-5-O-C13-NH2 (uncoupled) or a non-binding enantiomer as a negative control to rule out off-target toxicity.

References

-

MedChemExpress (MCE). Thalidomide-5-O-C13-NH2 hydrochloride Product Datasheet. Retrieved from

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatopathy. Nature Structural & Molecular Biology. Link (Grounding for CRBN binding pocket structure).

-

InvivoChem. Thalidomide-5-O-C13-NH2 HCl Technical Data. Retrieved from

-

Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. Link (Reference for Linkerology and ternary complex theory).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thalidomide-5-O-C13-NH2 hydrochloride | E3连接酶配体 | MCE [medchemexpress.cn]

- 4. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.cn]

- 5. Thalidomide-5-O-C13-NH2 hydrochloride | E3连接酶配体 | MCE [medchemexpress.cn]

- 6. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.cn]

- 7. medchemexpress.com [medchemexpress.com]

Technical Whitepaper: Characterization of Thalidomide-5-O-C13-NH2 Binding Kinetics to the CRL4^CRBN E3 Ligase Complex

Executive Summary

This technical guide details the experimental framework for quantifying the binding affinity of Thalidomide-5-O-C13-NH2 , a functionalized phthalimide derivative designed as a precursor for Proteolysis Targeting Chimeras (PROTACs).

The molecule consists of a thalidomide core modified at the C5 position of the phthalimide ring with a 13-carbon alkyl ether chain terminating in a primary amine. Because the glutarimide ring of thalidomide is responsible for the critical hydrogen bonding within the tri-tryptophan pocket (Trp380, Trp386, Trp400) of Cereblon (CRBN), modifications must be restricted to the solvent-exposed phthalimide moiety.

This guide prioritizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput affinity screening (

Structural Rationale & Ligand Design

The binding of immunomodulatory imide drugs (IMiDs) to CRBN is stereospecific and structurally sensitive. The glutarimide ring inserts into the hydrophobic pocket of the CRBN Thalidomide Binding Domain (TBD), acting as a "molecular glue."

-

The Glutarimide Face: Must remain unmodified to maintain hydrogen bonding with the backbone of the tri-Trp pocket.

-

The Phthalimide Face: Solvent-exposed.[1] Substitution at the C4 (as in Lenalidomide/Pomalidomide) or C5 positions allows for the attachment of linkers without abolishing binding, although steric/electronic effects can modulate affinity.

-

The C13 Linker: The 13-carbon alkyl chain increases hydrophobicity.[1] This necessitates strict solubility controls during assay preparation to prevent aggregation-induced false positives.[1]

Visualization: Ligand-Protein Interaction Logic[1]

Figure 1: Structural logic of Thalidomide-5-O-C13-NH2. The glutarimide ring anchors the molecule, while the C5-modified linker extends into the solvent, avoiding steric conflict with the binding pocket.

Methodology 1: TR-FRET Competition Assay

Purpose: Determination of

Reagents & System Components

-

Protein: Recombinant Human CRBN-DDB1 complex (Tag-labeled, typically His6 or FLAG).[1]

-

Detection: Anti-Tag antibody labeled with Terbium (Tb) cryptate (Donor).[1][2]

-

Tracer: Thalidomide-Red (Acceptor, e.g., BODIPY- or chemically equivalent red fluorophore).[1]

-

Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, 1 mM DTT.[1]

Experimental Protocol

-

Compound Preparation:

-

Plate Setup (384-well Low Volume):

-

Incubation:

-

Seal plate and incubate for 60–90 minutes at Room Temperature (RT) in the dark.

-

-

Readout:

Data Analysis

Calculate the HTRF Ratio (

Convert

Methodology 2: Surface Plasmon Resonance (SPR)

Purpose: Real-time kinetic analysis (

Chip Surface Strategy

Direct covalent coupling (Amine coupling) of CRBN often inactivates the protein.

-

Recommended: Streptavidin (SA) Sensor Chip .[1]

-

Ligand: Biotinylated CRBN-TBD (Thalidomide Binding Domain) or Biotinylated DDB1-CRBN complex.[1]

-

Orientation: Biotinylation at the N-terminus or via an AviTag ensures the binding pocket remains accessible.[1]

Single-Cycle Kinetics Protocol

-

Immobilization: Capture Biotin-CRBN to a density of ~1000–2000 RU (Response Units).[1] Use a reference flow cell with Biotin alone or an irrelevant biotinylated protein.[1]

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20) + 3% DMSO .

-

Note: The high DMSO is required to keep the C13-alkyl derivative soluble. Perform "Solvent Correction" cycles to compensate for bulk refractive index changes.[1]

-

-

Injection Series:

-

Regeneration:

Workflow Visualization

Figure 2: SPR Single-Cycle Kinetics workflow optimized for hydrophobic ligands.

Troubleshooting & Validation

The "Hook Effect" & Solubility

The C13 alkyl chain significantly increases

-

Risk: At high concentrations (>50 µM), the compound may form micelles.[1]

-

Validation: In SPR, if the binding response exceeds theoretical

significantly, non-specific binding is occurring.[1] -

Correction: Add 0.05% Tween-20 or Chaps to the assay buffer.

Reference Ranges

To validate your assay setup, run a control curve with unmodified Thalidomide or Pomalidomide.[1]

-

Thalidomide (S-enantiomer):

.[1][5] -

Thalidomide (Racemic):

.[1] -

Thalidomide-5-O-C13-NH2: Expect

in the 1–10 µM range.[1] The linker usually imposes a slight entropic penalty, but the affinity should remain in the micromolar range if the synthesis is correct.

References

-

Aurora Biolabs. (n.d.).[1] TR-FRET Cereblon-4C Binding Assay Kit Protocol. Retrieved from [1][2]

-

Revvity. (n.d.). HTRF Thalidomide-Red Ligand Binding Assay Principle.[1][3] Retrieved from [1]

-

BenchChem. (2025).[1][5][6][7] A Comparative Guide to the Binding Affinity of Thalidomide Derivatives with Cereblon. Retrieved from [1]

-

Mori, T., et al. (2018).[1][8] Structural basis of thalidomide enantiomer binding to cereblon.[1][8] Scientific Reports.[1] Retrieved from

-

Roy, M. J., et al. (2019).[1][9][10] Protein Ligand Interactions Using Surface Plasmon Resonance.[1][9][10] ACS Chemical Biology.[1][9][10] Retrieved from

Sources

- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aurorabiolabs.com [aurorabiolabs.com]

- 3. revvity.com [revvity.com]

- 4. dhvi.duke.edu [dhvi.duke.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 10. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Thalidomide-5-O-C13-NH2 (Hydrochloride) for Targeted Protein Degradation

Executive Summary & Molecule Profile

Thalidomide-5-O-C13-NH2 (hydrochloride) is a specialized, pre-functionalized E3 ligase ligand-linker conjugate designed for the rapid synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike the more common 4-amino-thalidomide derivatives (e.g., Pomalidomide-based), this molecule utilizes the 5-position of the phthalimide ring as the exit vector and features a long, hydrophobic C13 (tridecyl) alkyl linker .

This architecture is strategically chosen when:

-

Exit Vector Diversity is Required: The standard 4-position exit vector causes steric clashes with the target protein (POI).

-

Long-Range Reach is Necessary: The target lysine on the POI is distant (>15 Å) from the ligand binding pocket.

-

Hydrophobic Interactions are Desired: The alkyl chain is needed to interact with a hydrophobic patch on the POI or E3 ligase surface to stabilize the ternary complex (cooperativity).

Physicochemical Profile

| Property | Detail |

| Core Ligand | Thalidomide (binds Cereblon/CRBN) |

| Exit Vector | 5-Oxygen (Ether linkage at C5 of phthalimide) |

| Linker Type | C13 Alkyl Chain (Tridecamethylene) |

| Reactive Handle | Primary Amine (-NH2), supplied as HCl salt |

| Solubility | Low in water; Soluble in DMSO, DMF |

| Stability | Hydrolytically unstable at pH > 7.4 (glutarimide ring opening) |

Strategic Design: Linkerology & Mechanism

The choice of Thalidomide-5-O-C13-NH2 is not arbitrary; it addresses specific structural challenges in ternary complex formation.

The 5-O Exit Vector

Most CRBN binders use the 4-amino position (e.g., Pomalidomide). However, X-ray crystallography of CRBN ternary complexes reveals that the 4- and 5-positions project vectors approximately 60–90 degrees apart.

-

Advantage: If a 4-substituted PROTAC fails to degrade the target due to "unproductive" ternary complex geometry (where ubiquitin cannot be transferred), switching to the 5-O vector can reorient the POI relative to the E3 ligase, potentially enabling ubiquitination.

The C13 Alkyl Linker (The "Long Reach")

A 13-carbon chain is significantly longer (~16–18 Å extended length) than standard C4 or PEG3 linkers.

-

Permeability vs. Solubility: Unlike long PEG chains, which improve solubility but can impede cell permeability due to high polar surface area (PSA), long alkyl chains maintain lipophilicity, often resulting in better cellular uptake despite lower aqueous solubility.

-

Deep Pocket Targeting: This linker is ideal for POIs where the ligand binding site is buried deep within the protein, requiring a long "tether" to reach the surface E3 ligase.

Figure 1: Mechanistic assembly of the ternary complex utilizing the 5-O exit vector and long C13 linker to span the distance between CRBN and a deep-pocket POI.

Experimental Protocol: Synthesis & Conjugation

This protocol describes the conjugation of Thalidomide-5-O-C13-NH2 (HCl) to a Target Protein Ligand containing a carboxylic acid (POI-COOH).

Materials

-

Amine Component: Thalidomide-5-O-C13-NH2 HCl.[1][2][3][4][5][6][7][8]

-

Acid Component: POI-Ligand-COOH (1.0 equiv).

-

Coupling Agents: HATU (1.2 equiv) and DIPEA (3.0–5.0 equiv).

-

Solvent: Anhydrous DMF or DMSO (Critical: The C13 chain makes the amine component hydrophobic).

Step-by-Step Conjugation Workflow

-

Activation:

-

Dissolve POI-Ligand-COOH (1 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Add DIPEA (3 equiv) followed by HATU (1.2 equiv).

-

Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester.

-

-

Coupling:

-

Add Thalidomide-5-O-C13-NH2 HCl (1.0–1.1 equiv) directly to the reaction mixture.

-

Note: If the amine salt does not dissolve, add additional DIPEA (up to 2 equiv) or a small amount of DMSO. The solution must remain basic for the amine to react.

-

-

Reaction Monitoring:

-

Monitor via LC-MS. The C13 chain will significantly increase the retention time (Rt) of the product compared to the starting material.

-

Expected Mass:MW(POI) + MW(Linker) - H2O + HCl (removed).

-

-

Work-up & Purification:

-

Quench: Dilute with water/brine. If precipitate forms, filter and wash (ideal for hydrophobic PROTACs).

-

Extraction: If no precipitate, extract with Ethyl Acetate (EtOAc). Wash organic layer with 5% LiCl (to remove DMF) and brine.

-

Purification: Reverse-phase Preparative HPLC.

-

Column: C18.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Gradient: High organic start (e.g., 50–100% ACN) due to C13 lipophilicity.

-

-

Figure 2: Synthetic workflow for amide coupling of the linker-ligand conjugate.

Biological Characterization & Validation

Once synthesized, the PROTAC must be validated for both binding and degradation efficacy.[9]

In Vitro Binding (Binary & Ternary)

Before testing in cells, confirm the molecule binds CRBN. The 5-O modification can alter affinity compared to unmodified thalidomide.

-

Fluorescence Polarization (FP) / TR-FRET: Use a specific CRBN tracer.

-

Expectation: IC50 should remain in the low micromolar/high nanomolar range (~1–5 µM for thalidomide derivatives).

-

-

Ternary Complex Formation (AlphaLISA):

-

Mix Recombinant CRBN + Recombinant POI + PROTAC.

-

A "bell-shaped" hook effect curve confirms ternary complex formation.

-

Cellular Degradation (The "Gold Standard")

-

DC50 (Concentration for 50% Degradation): Treat cells for 6–24 hours.

-

Dmax (Maximum Degradation):

-

Rescue Experiment: Co-treat with excess free Thalidomide or Proteasome Inhibitor (MG132).

-

Logic: If degradation is blocked by free Thalidomide, it confirms CRBN dependency. If blocked by MG132, it confirms proteasome dependency.

-

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Solubility | C13 alkyl chain is highly lipophilic. | Dissolve stocks in 100% DMSO. For biological assays, keep final DMSO < 0.5%. Use cyclodextrin if necessary. |

| Poor Degradation | Linker is too flexible or "greasy" (non-specific binding). | If C13 fails, try a rigid linker (piperazine-based) or a shorter alkyl chain (C5) to restrict conformational freedom. |

| Glutarimide Hydrolysis | Thalidomide ring opens at pH > 7. | CRITICAL: Store DMSO stocks at -20°C or -80°C. Avoid freeze-thaw cycles. Perform cellular assays < 24h if possible, or refresh media. |

References

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. [Link]

-

Bemis, T. A., et al. (2021). Traceless Staudinger Ligation Enabled Parallel Synthesis of Proteolysis Targeting Chimera Linker Variants. Chemical Communications.[10][11] [Link]

Sources

- 1. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. One moment, please... [caltagmedsystems.co.uk]

- 5. Thalidomide-5-O-C13-NH2 hydrochloride | E3连接酶配体 | MCE [medchemexpress.cn]

- 6. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.cn]

- 7. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.cn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. escholarship.org [escholarship.org]

Discovery and Development of Thalidomide-Based PROTACs

A Technical Guide for Drug Discovery Professionals

Executive Summary

The transition from "occupancy-driven" pharmacology (inhibition) to "event-driven" pharmacology (degradation) represents a paradigm shift in drug discovery.[1] Proteolysis Targeting Chimeras (PROTACs) exploit the ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[2] This guide focuses specifically on Cereblon (CRBN)-recruiting PROTACs , utilizing thalidomide and its analogs (IMiDs) as E3 ligase anchors.[1][] It provides a rigorous framework for the design, synthesis, and validation of these heterobifunctional molecules.

Part 1: The Mechanistic Foundation

1.1 The Cereblon E3 Ligase Complex Thalidomide and its derivatives (lenalidomide, pomalidomide) function as "molecular glues" or PROTAC anchors by binding to Cereblon (CRBN) .[1][][4][5][6][7][8][9] CRBN is a substrate receptor for the CRL4 (Cullin-RING ligase 4) complex.[1][5][10][11]

-

Structural Basis: X-ray crystallography reveals that thalidomide binds to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN via its glutarimide ring.[11] This binding alters the surface topology of CRBN, creating a "neosubstrate" interface.

-

The Ubiquitination Cascade: In a PROTAC context, the thalidomide moiety recruits CRBN, while the warhead recruits the Protein of Interest (POI). This proximity facilitates the transfer of ubiquitin from an E2 enzyme to surface lysines on the POI.

1.2 Mechanism of Action Diagram The following diagram illustrates the catalytic cycle of a thalidomide-based PROTAC.

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation. Note the recycling of the PROTAC molecule, allowing for sub-stoichiometric activity.

Part 2: Rational Design Principles

2.1 Anchor Selection: The Thalidomide Family While thalidomide was the first-generation anchor, Pomalidomide and Lenalidomide are often preferred in modern PROTAC design due to improved physicochemical properties and reduced off-target degradation of neosubstrates (like IKZF1/3).

| Anchor Molecule | Binding Affinity (IC50 to CRBN) | Key Feature | Common Exit Vector |

| Thalidomide | ~300 nM | High lipophilicity; historical baseline. | C4 or C5 of phthalimide |

| Lenalidomide | ~150 nM | Amino-group allows easy functionalization. | C4-NH2 (Aniline) |

| Pomalidomide | ~100 nM | Highest potency; standard for library generation. | C4-NH2 (Aniline) |

2.2 Exit Vectors and Linkerology The "Exit Vector" is the attachment point on the E3 ligand where the linker connects. For thalidomide analogs, the C4-position (amino group in pomalidomide) is the gold standard because X-ray structures (PDB: 4CI1) show this region is solvent-exposed, minimizing steric clash with CRBN.

-

Linker Composition:

-

PEG (Polyethylene Glycol): Increases solubility but can decrease permeability.

-

Alkyl Chains: Improves permeability but increases lipophilicity (logP).

-

Rigid Linkers (Piperazine/Piperidine): Can lock the ternary complex into a productive conformation, enhancing cooperativity.

-

2.3 The "Hook Effect" (Autoinhibition) A critical design consideration is the Hook Effect. At high PROTAC concentrations, binary complexes (PROTAC-POI and PROTAC-CRBN) form independently, saturating the binding sites and preventing the formation of the productive ternary complex. This results in a bell-shaped dose-response curve.

Part 3: Biological Validation Protocols

3.1 Protocol: Cellular Degradation Assay (Western Blot) Objective: Determine the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation depth).

Reagents:

-

Target cells (e.g., HeLa, MM.1S).

-

PROTAC compound (DMSO stock).

-

Lysis Buffer (RIPA + Protease/Phosphatase Inhibitors).

-

Primary Antibodies (POI and Housekeeping control like GAPDH/Vinculin).

Step-by-Step Workflow:

-

Seeding: Plate cells in 6-well plates at 70% confluency. Allow 24h adhesion.

-

Treatment: Treat cells with PROTAC in a dose-response format (e.g., 0.1 nM to 10 µM) for 6–24 hours.

-

Control A: DMSO vehicle only.

-

Control B: Competition control (PROTAC + 100x excess free Thalidomide). Crucial for proving CRBN dependence.

-

Control C: Proteasome inhibitor (Epoxomicin or MG132) pre-treatment. Crucial for proving proteasome dependence.

-

-

Lysis: Wash cells with ice-cold PBS. Add lysis buffer. Collect supernatant after centrifugation (14,000 x g, 15 min).

-

Quantification: Perform BCA assay to normalize protein loading.

-

Immunoblot: Run SDS-PAGE and transfer to PVDF membrane. Incubate with antibodies.

-

Analysis: Quantify band intensity using densitometry (e.g., ImageJ). Plot % degradation vs. log[concentration].

3.2 Protocol: Ternary Complex Formation (TR-FRET) Objective: Measure the cooperativity (alpha-factor) of the PROTAC bridging the POI and CRBN.

-

Labeling: Tag Recombinant CRBN with a donor fluorophore (e.g., Terbium) and the POI with an acceptor fluorophore (e.g., GFP or Alexa488).

-

Incubation: Mix CRBN, POI, and PROTAC in 384-well plates.

-

Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer. A high FRET signal indicates stable ternary complex formation.

Part 4: Troubleshooting & Optimization

4.1 Common Failure Modes

-

Issue: High binding affinity to POI and CRBN, but no degradation.

-

Cause: Poor exit vector selection or linker length leading to steric clash, preventing the "ubiquitination zone" alignment.

-

Solution: Screen a "linker library" varying length (PEG2-PEG5) and attachment points.

-

-

Issue: Degradation observed but low cellular potency.

-

Cause: Poor cell permeability (high Molecular Weight/TPSA).

-

Solution: Switch from PEG linkers to alkyl/rigid linkers; fluorinate the linker to improve metabolic stability.

-

4.2 Optimization Logic Diagram

Figure 2: Decision tree for optimizing PROTAC candidates based on assay feedback.

References

-

Ito, T., et al. (2010).[4][8][12][13] "Identification of a primary target of thalidomide teratogenicity." Science. [Link][4]

-

Fischer, E. S., et al. (2014).[][6] "Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide." Nature. [Link][5][6][10]

-

Winter, G. E., et al. (2015).[11][14] "Phthalimide conjugation as a strategy for in vivo target protein degradation."[11][14][15][16][17] Science. [Link][17]

-

Bondeson, D. P., et al. (2015).[18][19][20] "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. [Link][21]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spring8.or.jp [spring8.or.jp]

- 8. Identification of a primary target of thalidomide teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 10. Case Study: Single‑Molecule Insights into CRBN/DDB1–MEIS2 Interactions [depixus.com]

- 11. scite.ai [scite.ai]

- 12. [Thalidomide teratogenicity and its direct target identification] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. (PDF) Phthalimide Conjugation as a Strategy for in Vivo [research.amanote.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. BioKB - Publication [biokb.lcsb.uni.lu]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Catalytic in vivo protein knockdown by small-molecule PROTACs. | Profiles RNS [profiles.umassmed.edu]

- 20. Catalytic in vivo protein knockdown by small-molecule PROTACs PMID: 26075522 | MCE [medchemexpress.cn]

- 21. researchgate.net [researchgate.net]

In vitro evaluation of Thalidomide-5-O-C13-NH2 (hydrochloride)

Technical Whitepaper: In Vitro Evaluation of Thalidomide-5-O-C13-NH2 (Hydrochloride)

Executive Summary Thalidomide-5-O-C13-NH2 (hydrochloride) is a specialized E3 ligase ligand-linker conjugate ("Pre-PROTAC") designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Unlike standard thalidomide, this molecule features a functionalized exit vector at the 5-position of the phthalimide ring, connected to a 13-carbon alkyl linker terminating in a primary amine.[1] This guide details the critical in vitro evaluation protocols required to validate its physicochemical properties, Cereblon (CRBN) binding affinity, and cellular suitability prior to final PROTAC assembly.

Physicochemical Characterization & Stability

Before biological evaluation, the hydrophobic nature of the C13 alkyl linker requires rigorous solubility profiling. The hydrochloride salt form improves initial dissolution, but the long alkyl chain presents aggregation risks in aqueous buffers.

Thermodynamic Solubility Assay

Objective: Determine the saturation solubility in assay buffers (PBS, pH 7.4) and organic co-solvents (DMSO).[1][2][3]

-

Protocol:

-

Critical Insight: The 5-O-C13 alkyl chain significantly increases lipophilicity compared to PEG-based linkers.[1][2][3] Expect lower aqueous solubility (<10 µM) compared to Thalidomide-5-O-PEG-NH2 analogs.[1][2]

Glutarimide Ring Stability (Hydrolysis Kinetics)

Objective: Verify the integrity of the glutarimide ring, which is prone to spontaneous hydrolysis at physiological pH, rendering the molecule inactive against CRBN.

-

Protocol:

-

Acceptance Criteria: >80% intact parent compound after 4 hours (sufficient for binding assays).[1][2][3]

Biochemical Evaluation: CRBN Binding Affinity

The gold standard for validating the "warhead" function is a competitive displacement assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1][2]

TR-FRET Competition Assay

Mechanism: This assay measures the ability of Thalidomide-5-O-C13-NH2 to displace a fluorophore-labeled tracer (e.g., Cy5-Thalidomide) from the CRBN-DDB1 complex.[1][2]

Materials:

Step-by-Step Protocol:

-

Buffer Preparation: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT (Fresh DTT is critical for CRBN stability).[1][2][3]

-

Plate Setup: Use a 384-well white, low-volume plate.

-

Titration: Prepare a 10-point serial dilution of Thalidomide-5-O-C13-NH2 (starting at 10 µM, 1:3 dilution).

-

Reaction Mix:

-

Incubation: 60 minutes at RT in the dark.

-

Readout: Measure TR-FRET signal on a multimode reader (Excitation: 340 nm; Emission: 620 nm [Tb] and 665 nm [Cy5]).

-

Data Analysis: Calculate the TR-FRET ratio (665/620 nm). Fit data to a 4-parameter logistic model to determine IC50.[1][2][3]

Data Interpretation:

| Compound | Expected IC50 (nM) | Interpretation |

|---|---|---|

| Thalidomide (Control) | 200 - 400 | Baseline affinity.[1][2][3] |

| Thalidomide-5-O-C13-NH2 | 150 - 350 | Success: Affinity retained.[1][2][3] The 5-position is solvent-exposed; the C13 linker should not sterically hinder the pocket.[1] |

| Hydrolyzed Analog | > 10,000 | Failure: Glutarimide ring opening abolishes binding.[1][2][3] |

Caption: Schematic of the TR-FRET competition assay. The test compound displaces the tracer, reducing the FRET signal between the Tb-donor and Cy5-acceptor.[1]

Cellular Permeability & Toxicity Profiling

Since the C13 linker is highly lipophilic, it may alter cell permeability compared to standard PEG linkers.[3]

PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion potential.[1][2][3]

-

Method: Use a pre-coated lipid plate (PVDF).[1][2][3] Add compound (10 µM) to the donor well (pH 7.[2][3]4) and buffer to the acceptor well. Incubate 4 hours. Measure concentration in both wells via LC-MS.

-

Target:

cm/s (High permeability expected due to alkyl chain).

CellTiter-Glo Cytotoxicity Assay

Objective: Ensure the linker-ligand itself is not cytotoxic (which would confound degradation data later).

-

Cell Line: HEK293T or MM.1S.

-

Protocol: Treat cells with compound (0.1 – 100 µM) for 48 hours.[1][2][3] Add CellTiter-Glo reagent; measure luminescence.[1][2][3]

Functional Application: Conjugation Logic

The "NH2" handle allows conjugation to carboxylic acid-containing ligands via amide coupling.[1][2][3]

-

Activation: Use HATU/DIPEA in DMF.

-

Stoichiometry: 1.0 eq Ligand-COOH : 1.2 eq HATU : 1.1 eq Thal-5-O-C13-NH2.[1][2][3]

-

Purification: Reverse-phase HPLC (C18 column). Note: The C13 chain will significantly increase retention time.

Caption: Step-by-step evaluation workflow from compound QC to biological validation and final PROTAC synthesis decision.

References

-

Chamberlain, P. P., et al. (2014).[1][2][3] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs."[2][3] Nature Structural & Molecular Biology, 21, 803–809.[2][3] Link

-

Fischer, E. S., et al. (2014).[1][2][3] "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 512, 49–53.[2][3] Link[1]

-

MedChemExpress. "Thalidomide-NH-C5-NH2 (E3 Ligase Ligand-Linker Conjugate) Product Information." Link(Analogous reference for protocol grounding).

-

Sakamoto, K. M., et al. (2001).[1][2][3] "Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation."[1][2][3] Proceedings of the National Academy of Sciences, 98(15), 8554-8559.[1] Link[1]

-

Békés, M., et al. (2022).[1][2][3] "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery, 21, 181–200.[2][3] Link

Sources

- 1. Buy Thalidomide-5-NH2-CH2-COOH [smolecule.com]

- 2. Thalidomide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thalidomide-5-O-C13-NH2 hydrochloride | E3连接酶配体 | MCE [medchemexpress.cn]

- 5. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.cn]

Methodological & Application

Protocol for synthesizing a PROTAC using Thalidomide-5-O-C13-NH2

Application Note: High-Efficiency PROTAC Synthesis Using Thalidomide-5-O-C13-NH2

Executive Summary

This application note details the protocol for synthesizing Proteolysis Targeting Chimeras (PROTACs) utilizing Thalidomide-5-O-C13-NH2 (typically a hydrochloride salt).[1] This reagent is a "pre-assembled" E3 ligase-linker conjugate, featuring a thalidomide core functionalized at the 5-position via an ether linkage to a 13-atom (or C13 alkyl/PEG) spacer terminating in a primary amine.[1]

By using this building block, researchers bypass the challenging initial steps of functionalizing the thalidomide core, allowing for a convergent synthesis strategy.[1] The protocol focuses on the amide coupling of this amine-functionalized E3 handle to a carboxylic acid-containing Ligand of Interest (POI Ligand).[1]

Strategic Analysis: The "5-O" Advantage

The choice of the 5-position on the phthalimide ring is structural, not random.[1]

-

Signaling Integrity: X-ray crystallography of the DDB1-CRBN-Thalidomide complex reveals that the phthalimide ring is solvent-exposed.[1] Modification at the 4- or 5-position (via fluoro-displacement) generally preserves binding affinity to Cereblon (CRBN).[1]

-

Linker Physics: The "C13" designation implies a medium-to-long linker.[1] This is critical for overcoming steric clashes between the E3 ligase and the Target Protein, facilitating the formation of a productive ternary complex.[1]

Mechanism of Synthesis (Retrosynthetic View)

The workflow utilizes a convergent approach where the complex linker-E3 moiety is coupled to the target ligand in a single step.[1]

Caption: Convergent synthesis workflow. The POI ligand is activated in situ before nucleophilic attack by the Thalidomide-linker amine.[1]

Materials & Reagents

| Component | Grade/Specification | Function |

| Thalidomide-5-O-C13-NH2 | >95% Purity (HCl salt) | E3 Ligase Recruiting Handle |

| POI Ligand-COOH | >95% Purity | Target Protein Binder (Must have -COOH) |

| HATU | Coupling Grade | Coupling Agent (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) |

| DIPEA (Hünig's Base) | Anhydrous | Organic Base to neutralize HCl salt and activate -COOH |

| DMF or DMSO | Anhydrous | Reaction Solvent (Polar aprotic required for solubility) |

| HPLC Solvents | LC-MS Grade | Water (0.1% FA), Acetonitrile (0.1% FA) |

Critical Note on Stoichiometry: Because the Thalidomide-5-O-C13-NH2 building block is often the limiting, high-value reagent, we recommend using a slight excess of the POI ligand (1.2 eq) to drive the E3-linker consumption to completion.[1]

Experimental Protocol

Phase 1: Preparation (The "Dry" Step)[1]

-

Context: Water competes with the amine for the activated ester, leading to hydrolysis and low yields.[1]

-

Action: Ensure all glassware is flame-dried or oven-dried. Use a septum-sealed vial with an inert gas line (Nitrogen or Argon) if possible.[1]

Phase 2: Activation of POI Ligand

-

Dissolve POI Ligand-COOH (1.2 equivalents) in anhydrous DMF.

-

Concentration Target: 0.1 M.[1]

-

-

Add DIPEA (3.0 equivalents).[1]

-

Why 3.0 eq? 1 eq neutralizes the carboxylic acid, 1 eq neutralizes the HCl on the Thalidomide salt (added later), and 1 eq maintains basicity for the reaction.

-

-

Add HATU (1.1 equivalents relative to POI ligand).[1]

-

Stir at Room Temperature (RT) for 15 minutes .

Phase 3: Conjugation

-

In a separate vial, dissolve Thalidomide-5-O-C13-NH2 (HCl salt) (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the Thalidomide solution dropwise to the activated POI ligand mixture.[1]

-

Flush the headspace with Nitrogen/Argon and cap tightly.[1]

-

Stir at RT for 2 to 4 hours .

Phase 4: Monitoring (LC-MS)

-

Do not rely on TLC. PROTACs are high molecular weight (MW) and polar; they streak on silica.[1]

-

Take a 5 µL aliquot, dilute into 200 µL MeOH/Water (50:50).

-

Run LC-MS.[1] Look for the mass:

.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Phase 5: Work-up and Purification

-

Quench: Add a few drops of water to quench unreacted HATU.[1]

-

Filtration: Filter the reaction mixture through a 0.45 µm syringe filter to remove any insoluble urea byproducts.

-

Purification (Prep-HPLC):

-

Lyophilization: Freeze-dry the collected fractions to obtain the PROTAC as a powder.

Quality Control & Validation

Every synthesized PROTAC must pass the "Triple Check" before biological application.

| Validation Method | Acceptance Criteria | Purpose |

| LC-MS | Single peak >95%; Mass within ±0.5 Da | Confirm identity and purity. |

| 1H NMR | Presence of Thalidomide aromatic peaks (7.0-8.0 ppm) and Linker protons | Verify structural integrity (ensure glutarimide ring didn't open). |

| Solubility Test | Clear solution in DMSO at 10 mM | Ensure compound is usable in cell assays. |

Structural Integrity Check (Glutarimide Ring)

The glutarimide ring of thalidomide is susceptible to hydrolysis in basic conditions (high pH > 9) or prolonged aqueous exposure.[1]

-

NMR Marker: Look for the imide proton at ~11.1 ppm (broad singlet).[1] If this disappears or splits, the ring may have opened, rendering the PROTAC inactive.[1]

Troubleshooting Guide

Caption: Decision tree for common synthetic failures in PROTAC chemistry.

-

Problem: Reaction is stuck at 50% conversion.

-

Solution: Add a second bolus of HATU (0.5 eq) and DIPEA (0.5 eq).

-

-

Problem: Product precipitates during reaction.

-

Solution: Add DMSO to improve solubility. PROTACs are often less soluble than their individual components.[1]

-

References

-

Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation."[1] Science, 348(6241), 1376-1381.[1] Link[1]

-

Context: Foundational paper establishing the use of thalidomide analogs for CRBN recruitment.[1]

-

-

Sakamoto, K. M., et al. (2001). "Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation."[1] Proceedings of the National Academy of Sciences, 98(15), 8554-8559.[1] Link[1]

-

Context: The original concept of PROTACs.[1]

-

-

MedChemExpress (MCE). "Thalidomide-5-O-C13-NH2 Product Datasheet." Link

- Context: Source for the specific linker-E3 conjugate specific

-

Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality in Precision Medicine."[1] Cell Chemical Biology, 27(8), 998-1015.[1] Link

- Context: Review of linker chemistry and attachment sites (C4 vs C5 on thalidomide).

Sources

Application Note: High-Efficiency Conjugation of Protein Ligands to Thalidomide-5-O-C13-NH2 for PROTAC Development

Introduction & Strategic Overview

Targeted Protein Degradation (TPD) using Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the removal of "undruggable" proteins. This guide details the conjugation of a target protein ligand (Warhead) to Thalidomide-5-O-C13-NH2 , a specialized E3 ligase recruiting building block.

The Molecule: Thalidomide-5-O-C13-NH2

This building block consists of three critical domains:

-

Cereblon (CRBN) Ligand: Thalidomide, which recruits the CRBN E3 ligase complex.

-

Exit Vector (5-O-): An ether linkage at the 5-position of the phthalimide ring. Structural biology confirms this position is solvent-exposed, minimizing steric clashes with the CRBN binding pocket.

-

Linker (C13-NH2): A 13-atom (or C13 alkyl) spacer terminating in a primary amine. This length is often critical for spanning the gap between the E3 ligase and the Target Protein (POI) to facilitate the formation of a productive Ternary Complex.

Mechanism of Action

The conjugated PROTAC bridges the POI and CRBN, inducing ubiquitination of the POI and subsequent proteasomal degradation.

Figure 1: Mechanism of PROTAC-mediated protein degradation. The Thalidomide moiety recruits CRBN, while the conjugated ligand recruits the POI.

Chemical Strategy: Amide Coupling[2][3]

The terminal primary amine (-NH2) on the Thalidomide linker necessitates that your Protein Ligand be functionalized with an electrophile. The most robust and standard approach is Amide Bond Formation using a Carboxylic Acid (-COOH) on the ligand.

Why Amide Coupling?

-

Stability: Amide bonds are stable in plasma and intracellularly.

-

Efficiency: High yields using modern coupling agents (HATU/DIPEA).

-

Versatility: Most small molecule inhibitors can be modified to include a carboxylic acid handle.

Retro-Synthetic Analysis

-

Precursors:

-

Thalidomide-5-O-C13-NH2 (Nucleophile)[3]

-

Ligand-COOH (Electrophile - Must be prepared beforehand)

-

Materials & Reagents

| Reagent | Grade/Spec | Purpose |

| Thalidomide-5-O-C13-NH2 | >95% Purity (HCl salt usually) | E3 Ligase Binder |

| Ligand-COOH | >95% Purity, dry | Target Protein Binder |

| HATU | Coupling Grade | Coupling Agent (activator) |

| DIPEA (Hünig's Base) | Anhydrous, 99.5% | Base to neutralize HCl salt & activate -COOH |

| DMF (Dimethylformamide) | Anhydrous, Sure/Seal™ | Solvent (High solubility) |

| DMSO (Optional) | Anhydrous | Co-solvent if Thalidomide linker is insoluble |

| Ethyl Acetate / Hexanes | HPLC Grade | Work-up / Purification |

Experimental Protocol

Phase 1: Preparation of the Reaction Matrix

-

Critical Note: Thalidomide derivatives are prone to hydrolysis (opening of the phthalimide ring) in strong base or aqueous conditions. Maintain anhydrous conditions.

-

Calculate Stoichiometry:

-

Ligand-COOH: 1.0 equivalent

-

Thalidomide-5-O-C13-NH2: 1.0 - 1.1 equivalents

-

HATU: 1.2 equivalents

-

DIPEA: 3.0 - 4.0 equivalents (Ensure excess to neutralize the amine salt)

-

-

Solvent Selection:

-

Use Anhydrous DMF . If the "C13" linker is highly hydrophobic (alkyl chain), the molecule may be waxy. If solubility is poor, add 10% DMSO.

-

Phase 2: Activation & Coupling (The "One-Pot" Method)

Step 1: Activation of the Ligand

-

In a dry 4 mL glass vial with a stir bar, dissolve Ligand-COOH (e.g., 0.05 mmol) in Anhydrous DMF (0.5 mL).

-

Add HATU (1.2 eq, 0.06 mmol).

-

Add DIPEA (2.0 eq, 0.1 mmol) immediately.

-

Stir at Room Temperature (RT) for 5–10 minutes . The solution typically turns slightly yellow, indicating formation of the activated ester.

Step 2: Conjugation

-

In a separate vial, dissolve Thalidomide-5-O-C13-NH2 (1.0 eq, 0.05 mmol) in Anhydrous DMF (0.5 mL).

-

Note: If the amine is supplied as an HCl salt, ensure you have enough DIPEA in the next step to neutralize it.

-

-

Add the Thalidomide-amine solution dropwise to the activated Ligand solution.

-

Add the remaining DIPEA (2.0 eq).

-

Flush the vial with Nitrogen or Argon, cap tightly.

-

Stir at Room Temperature for 2–4 hours .

Step 3: Monitoring (LC-MS)

-

Take a 2 µL aliquot, dilute in 100 µL Acetonitrile/Water (50:50).

-

Run LC-MS.

-

Success Criteria: Disappearance of Ligand-COOH mass; appearance of Product Mass [M+H]+.

-

Note: Thalidomide creates a distinct isotopic pattern. Look for the glutarimide ring fragment if fragmentation occurs.

Phase 3: Work-up & Purification

Option A: Direct Prep-HPLC (Recommended)

-

If the reaction is clean (only excess HATU/byproducts), inject the crude mixture directly onto a C18 Prep-HPLC column.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 20 mins.

-

Caution: Avoid high pH mobile phases (e.g., Ammonium Bicarbonate) as they can epimerize or hydrolyze Thalidomide. Keep pH < 7.

Option B: Extraction (For larger scales >100 mg)

-

Dilute reaction with Ethyl Acetate (20 mL).

-

Wash with Water (3 x 10 mL) to remove DMF.

-

Wash with Brine (1 x 10 mL).

-

Dry over Na2SO4, filter, and concentrate.

-

Purify via Flash Chromatography (DCM/MeOH gradient).

Figure 2: Step-by-step synthesis workflow for amide coupling of PROTACs.

Quality Control & Validation

| Test | Method | Acceptance Criteria |

| Identity | LC-MS | Observed Mass = Theoretical Mass ± 0.5 Da. |

| Purity | HPLC (UV 254 nm) | > 95% Area Under Curve. |

| Structure | 1H NMR (DMSO-d6) | Confirm presence of Thalidomide aromatic protons (7.0-8.0 ppm) and Glutarimide -NH (11.1 ppm). Confirm Ligand peaks. |

| Solubility | Visual | Clear solution in DMSO at 10 mM. |

Critical NMR Signature: Look for the Thalidomide Glutarimide -NH proton at ~11.1 ppm (broad singlet). If this is missing, the ring may have hydrolyzed during synthesis or purification.

Troubleshooting Guide

Issue 1: Low Yield / Incomplete Coupling

-

Cause: The "C13" linker might be folding back, or the Ligand-COOH is sterically hindered.

-

Solution: Switch coupling agents to COMU or PyBOP . Heat the reaction mildly to 40°C (Do not exceed 60°C to protect Thalidomide).

Issue 2: Hydrolysis of Thalidomide

-

Cause: Water in DMF or high pH during workup.

-

Solution: Use fresh anhydrous DMF.[6] Use Formic Acid or TFA in HPLC mobile phase (pH ~2-3). Avoid basic extractions (e.g., NaHCO3 washes).

Issue 3: Poor Solubility of Product

-

Cause: The "C13" alkyl chain combined with a hydrophobic ligand makes the PROTAC very greasy.

-

Solution: Dissolve in 1:1 DMSO/t-Butanol for biological assays. For purification, use a C4 column or high ACN gradients.

References

-

Chamberlain, P. P., et al. (2014).[7] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatopathy." Nature Structural & Molecular Biology. Link

-

Maniaci, C., et al. (2017). "Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation." Nature Communications. (Protocol reference for linker conjugation). Link

-

MedChemExpress. "Thalidomide-5-O-C13-NH2 Product Information." MCE Catalog. Link (Search for specific linker analogs for physical data).

-

Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality in Precision Medicine." Cell Chemical Biology. Link

Sources

- 1. Thalidomide-5-O-C13-NH2 hydrochloride | E3连接酶配体 | MCE [medchemexpress.cn]

- 2. Thalidomide-O-amide-C5-NH2 | TargetMol [targetmol.com]

- 3. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.cn]

- 4. peptide.com [peptide.com]

- 5. Thalidomide - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

High-Performance Validation of CRBN-Recruiting PROTACs Synthesized via Thalidomide-5-O-C13-NH2

[1][2][3]

Executive Summary & Technical Context[3][4][5][6][7]

Thalidomide-5-O-C13-NH2 is a specialized E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Unlike standard PEG-based linkers, this reagent features a 13-carbon alkyl chain attached to the 5-position of the thalidomide phthalimide ring via an ether bond.[1][2]

Critical Chemical Implications for Assay Design:

-

Hydrophobicity: The C13 alkyl chain significantly increases lipophilicity compared to PEG linkers. While this often enhances cell permeability, it introduces risks of poor aqueous solubility and non-specific protein binding.[2]

-

Steric Geometry: The 5-position substitution on the phthalimide ring is generally permissive for Cereblon (CRBN) binding, but the rigid/flexible nature of a long alkyl chain can alter the ternary complex cooperativity (

) compared to shorter or more flexible linkers.[1][2]

This application note details the cell-based validation workflow, moving from precursor validation to functional PROTAC assessment.

Pre-Conjugation Validation: CRBN Engagement

Before synthesizing the full PROTAC, it is prudent to verify that the linker-modified ligand (Thalidomide-5-O-C13-NH2) retains high affinity for CRBN and can permeate the cell membrane.[1][2]

Protocol A: Competitive NanoBRET™ Target Engagement Assay

Objective: Quantify the affinity of Thalidomide-5-O-C13-NH2 for CRBN in live cells by competing against a known fluorescent tracer.[1][2]

Mechanism:

-

A cell-permeable fluorescent tracer (CRBN-binding) is added.[1][2]

-

BRET signal is generated between NanoLuc and the tracer.[2]

-

Thalidomide-5-O-C13-NH2 is titrated; if it binds CRBN, it displaces the tracer, reducing the BRET signal.[1][2]

Step-by-Step Protocol:

-

Transfection: Seed HEK293T cells (2 x 10^5 cells/mL) in a 6-well plate. Transfect with NanoLuc-CRBN plasmid using FuGENE HD (3:1 ratio).[1][2] Incubate 24h.

-

Seeding: Trypsinize and re-seed cells into white, non-binding 96-well plates at 2 x 10^4 cells/well in Opti-MEM (no phenol red).

-

Tracer Addition: Add the CRBN-specific fluorescent tracer (e.g., Promega tracer) at a concentration determined by its

(typically 0.5–1.0 µM).[1][2] -

Compound Treatment:

-

Prepare a 10-point dilution series of Thalidomide-5-O-C13-NH2 in DMSO (10 mM stock).

-

Dilute into media to 10x final concentration.

-

Add to cells (Final DMSO < 0.1%).[2]

-

Include controls: Thalidomide (positive control) and DMSO only (negative control).

-

-

Incubation: Incubate for 2 hours at 37°C / 5% CO2.

-

Readout: Add NanoBRET™ Nano-Glo® Substrate.[1][2] Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., BMG PHERAstar).

-

Analysis: Calculate MilliBRET units (mBU). Plot dose-response curves to determine cell-intrinsic

.[1][2]

Functional PROTAC Assays: Degradation Potency